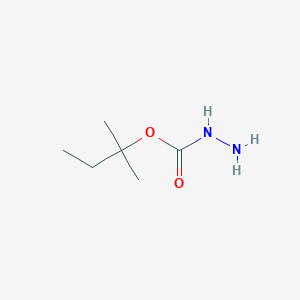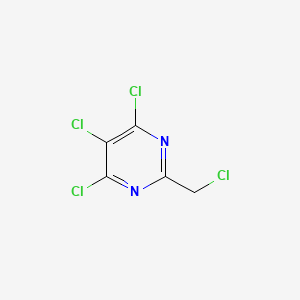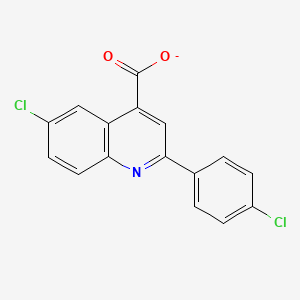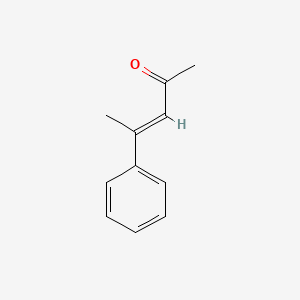![molecular formula C9H12FN3O5 B14753975 1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B14753975.png)
1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-2’-deoxy-5-fluoro-arabinouridine is a potent chemotherapeutic agent used in the treatment of various types of cancer, including leukemia, colon cancer, and breast cancer. It is an analog of cytosine arabinoside and incorporates into DNA, resulting in the inhibition of DNA synthesis. This compound is also known for its antiviral properties, exhibiting potential in the research of biomedicine for tackling viral afflictions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-2’-deoxy-5-fluoro-arabinouridine typically involves the modification of nucleosidesThe final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of 2’-Amino-2’-deoxy-5-fluoro-arabinouridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2’-Amino-2’-deoxy-5-fluoro-arabinouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: The amino and fluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of 2’-Amino-2’-deoxy-5-fluoro-arabinouridine, which can have different biological activities and properties .
Scientific Research Applications
2’-Amino-2’-deoxy-5-fluoro-arabinouridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and cellular processes.
Medicine: Utilized as a chemotherapeutic agent for treating cancers and as an antiviral compound for inhibiting viral replication
Industry: Employed in the production of pharmaceuticals and research chemicals.
Mechanism of Action
The mechanism of action of 2’-Amino-2’-deoxy-5-fluoro-arabinouridine involves its incorporation into DNA, where it inhibits DNA synthesis by acting as a chain terminator. This leads to the disruption of cellular replication and induces apoptosis in cancer cells. The compound targets DNA polymerase and other enzymes involved in DNA replication, making it effective against rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
Cytosine arabinoside: Another nucleoside analog used in cancer treatment.
2’-Deoxy-2’-fluoro-5-fluoro-arabinouridine: An antiviral compound with similar structural features.
Fludarabine: A purine nucleoside analog with antitumor activity.
Uniqueness
2’-Amino-2’-deoxy-5-fluoro-arabinouridine is unique due to its dual role as both a chemotherapeutic and antiviral agent. Its ability to incorporate into DNA and inhibit synthesis makes it highly effective in targeting cancer cells and viral replication.
Properties
Molecular Formula |
C9H12FN3O5 |
|---|---|
Molecular Weight |
261.21 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2,11H2,(H,12,16,17)/t4-,5+,6-,8-/m1/s1 |
InChI Key |
KZCDDPIOLQOXHB-BYPJNBLXSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)N)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1,1-Trifluoro-N-(3aR,8aR)-4,4,8,8-tetrakis(4-(tert-butyl)phenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14753905.png)

![2-[5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-6-methoxy-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B14753913.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14753914.png)

![5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
![6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B14753935.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)
![[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14753946.png)


